

Application Note & Synthesis Protocol: 5-(2,4-Dichlorophenyl)-2-furohydrazide

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Compound of Interest

Compound Name: 5-(2,4-Dichlorophenyl)-2-furohydrazide

CAS No.: 1216144-12-5

Cat. No.: B1457259

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Abstract

This document provides a comprehensive, two-step protocol for the synthesis of **5-(2,4-Dichlorophenyl)-2-furohydrazide**, a valuable heterocyclic intermediate for pharmaceutical and materials science research. The synthesis begins with the preparation of the precursor, ethyl 5-(2,4-dichlorophenyl)furan-2-carboxylate, via a Meerwein arylation reaction, followed by its conversion to the target hydrazide through hydrazinolysis. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, characterization data, and critical safety information.

Introduction and Scientific Context

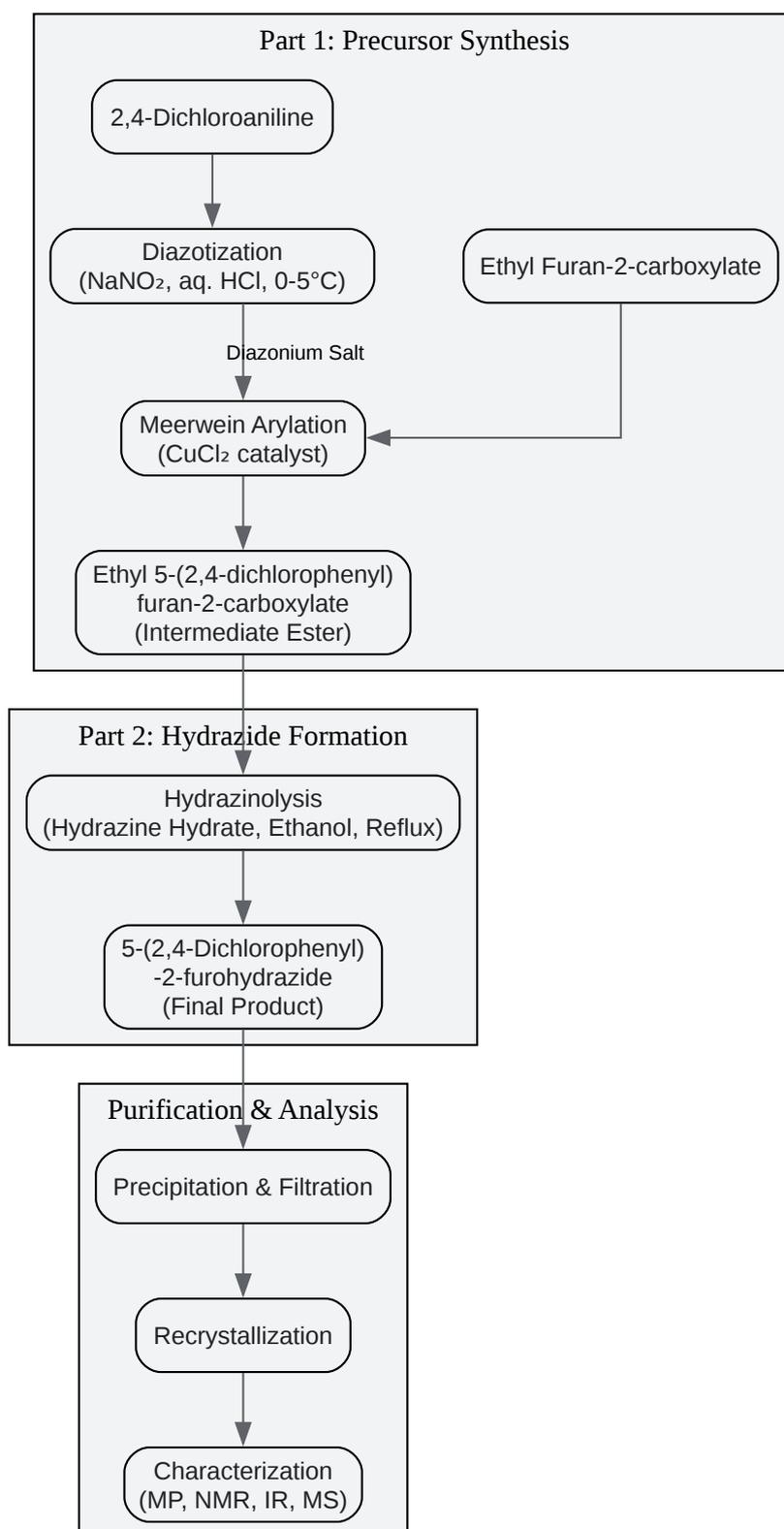
Hydrazide moieties are a cornerstone in medicinal chemistry, serving as a versatile scaffold for constructing a wide array of biologically active molecules. When incorporated into a furan ring system substituted with a dichlorophenyl group, the resulting **5-(2,4-Dichlorophenyl)-2-furohydrazide** becomes a key building block for synthesizing novel compounds with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents[1]. The furan core provides a rigid, planar structure, while the dichlorophenyl group enhances lipophilicity and can participate in critical binding interactions with biological targets.

The synthetic strategy outlined herein is robust and proceeds in two distinct, high-yielding stages:

- **Synthesis of the Ester Precursor:** Formation of ethyl 5-(2,4-dichlorophenyl)furan-2-carboxylate from ethyl furan-2-carboxylate and 2,4-dichloroaniline. This is achieved through a diazonium salt-based coupling reaction.
- **Hydrazinolysis:** Conversion of the synthesized ester into the final furohydrazide product using hydrazine hydrate. This is a classic nucleophilic acyl substitution reaction.

This protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the synthesis as needed.

Overall Synthetic Scheme



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Diagram 1: Overall workflow for the synthesis of **5-(2,4-Dichlorophenyl)-2-furohydrazide**.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-(2,4-dichlorophenyl)furan-2-carboxylate (Intermediate)

This stage involves the formation of a diazonium salt from 2,4-dichloroaniline, which is then coupled to ethyl furan-2-carboxylate in a copper-catalyzed Meerwein arylation reaction.

Materials & Reagents:

Reagent/Material	Molecular Wt. (g/mol)	Quantity	Moles (mmol)
2,4-Dichloroaniline	162.02	8.10 g	50.0
Concentrated HCl (37%)	36.46	15 mL	~180
Sodium Nitrite (NaNO ₂)	69.00	3.80 g	55.0
Ethyl furan-2-carboxylate	140.14	7.01 g	50.0
Copper(II) Chloride (CuCl ₂)	134.45	1.34 g	10.0
Acetone	58.08	250 mL	-
Deionized Water	18.02	200 mL	-
Sodium Bicarbonate	84.01	As needed	-
Anhydrous MgSO ₄	120.37	As needed	-
Dichloromethane (DCM)	84.93	As needed	-

Step-by-Step Procedure:

- Diazonium Salt Formation:

- In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 2,4-dichloroaniline (8.10 g, 50.0 mmol) and 100 mL of deionized water.
- Slowly add concentrated HCl (15 mL) while stirring. Cool the resulting slurry to 0-5°C in an ice-salt bath.
- Prepare a solution of sodium nitrite (3.80 g, 55.0 mmol) in 20 mL of cold water.
- Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature remains below 5°C. Stir for an additional 20 minutes at this temperature to ensure complete formation of the diazonium salt.
- Meerwein Arylation Reaction:
 - In a separate 1 L beaker, dissolve ethyl furan-2-carboxylate (7.01 g, 50.0 mmol) and CuCl₂ (1.34 g, 10.0 mmol) in 250 mL of acetone. Cool this solution to ~10°C.
 - Slowly pour the cold diazonium salt solution into the acetone solution with vigorous stirring.
 - Causality Note: The copper(II) catalyst facilitates the radical decomposition of the diazonium salt and its subsequent addition to the furan ring. Vigorous stirring is crucial as nitrogen gas (N₂) is evolved.
 - Allow the reaction mixture to stir and slowly warm to room temperature over 2-3 hours. Continue stirring for an additional 12-16 hours (overnight).
- Work-up and Purification:
 - Pour the reaction mixture into 500 mL of cold water and extract with dichloromethane (3 x 100 mL).
 - Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any residual acid, followed by a brine wash (1 x 100 mL).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the pure ester as a solid.

Part 2: Synthesis of 5-(2,4-Dichlorophenyl)-2-furohydrazide (Final Product)

This step converts the intermediate ester to the target hydrazide via nucleophilic acyl substitution with hydrazine hydrate. This reaction is a well-established method for forming hydrazides from esters[2][3].

Materials & Reagents:

Reagent/Material	Molecular Wt. (g/mol)	Quantity	Moles (mmol)
Ethyl 5-(2,4-dichlorophenyl)furan-2-carboxylate	285.11	5.70 g	20.0
Hydrazine Hydrate (~64% N ₂ H ₄)	50.06	3.1 mL	~60.0
Ethanol (95%)	46.07	100 mL	-
Deionized Water	18.02	As needed	-

Step-by-Step Procedure:

- Reaction Setup:
 - In a 250 mL round-bottom flask, dissolve the ethyl 5-(2,4-dichlorophenyl)furan-2-carboxylate (5.70 g, 20.0 mmol) in 100 mL of 95% ethanol.
 - Add hydrazine hydrate (3.1 mL, ~60.0 mmol, 3 equivalents) to the solution.
 - Causality Note: A molar excess of hydrazine hydrate is used to drive the reaction to completion and ensure all the ester is consumed. Ethanol is an excellent solvent for both the ester and the hydrazine, facilitating the reaction.

- Hydrazinolysis:
 - Attach a reflux condenser to the flask and heat the mixture to reflux (~80°C) using a heating mantle.
 - Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
- Product Isolation:
 - After the reaction is complete, cool the flask to room temperature. The product will typically precipitate out of the solution as a white solid.
 - If precipitation is slow, the flask can be placed in an ice bath for 30 minutes to enhance crystallization.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted hydrazine hydrate or other impurities.
 - Dry the product in a vacuum oven at 50-60°C to a constant weight. The product is typically of high purity, but can be recrystallized from ethanol if needed.

Characterization of Final Product

The identity and purity of the synthesized **5-(2,4-Dichlorophenyl)-2-furohydrazide** should be confirmed using standard analytical techniques.

- Melting Point (MP): Expected to be a sharp melting point, indicating high purity.
- FT-IR (KBr, cm^{-1}):
 - ~3300-3400 (N-H stretching, two bands for -NH₂ and one for -NH-)
 - ~1650 (C=O stretching, amide I band)
 - ~1600 (N-H bending, amide II band)

- ~1550, 1470 (C=C stretching, aromatic and furan rings)
- ~750-850 (C-Cl stretching)
- ¹H NMR (400 MHz, DMSO-d₆, δ ppm):
 - ~9.8 (s, 1H, -CONH-)
 - ~7.8 (d, 1H, Ar-H)
 - ~7.6 (dd, 1H, Ar-H)
 - ~7.5 (d, 1H, Ar-H)
 - ~7.2 (d, 1H, Furan-H)
 - ~7.0 (d, 1H, Furan-H)
 - ~4.5 (s, 2H, -NH₂)
- Mass Spectrometry (MS):
 - Expected (M⁺) peak corresponding to the molecular weight (C₁₁H₈Cl₂N₂O₂ = 271.10 g/mol), showing the characteristic isotopic pattern for two chlorine atoms.

Safety and Handling

- Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
- 2,4-Dichloroaniline: Is toxic and an irritant. Avoid inhalation and skin contact.
- Sodium Nitrite: Is an oxidizer and is toxic if ingested.
- Acids and Solvents: Concentrated HCl is highly corrosive. Organic solvents like dichloromethane and acetone are flammable and should be handled away from ignition sources.

Always follow standard laboratory safety procedures and dispose of chemical waste according to institutional guidelines.

Conclusion

This application note details a reliable and reproducible two-step synthesis for **5-(2,4-Dichlorophenyl)-2-furohydrazide**. By providing clear, step-by-step instructions and explaining the rationale behind key procedural choices, this guide serves as a valuable resource for researchers requiring this versatile chemical intermediate for further synthetic applications in drug discovery and materials science.

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